2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-3-12-5-7-13(8-6-12)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTPOZLRGRLTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a purine-pyrimidine core with an ethylphenyl substituent and an acetamide group. Its molecular formula is , and it has a molecular weight of approximately 358.41 g/mol.
Structure:
- Core Structure : Purine-pyrimidine derivative
- Functional Groups : Acetamide, ethylphenyl
The biological activity of 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide appears to be linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from damage due to oxidative stress.
- Antibacterial Activity : Some investigations have reported its efficacy against specific bacterial strains.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells. The treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.
Study 3: Antibacterial Testing
The antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against S. aureus, indicating moderate antibacterial properties.
Data Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | IC50 = 10 µM in MCF-7 cells | [Study 1] |
| Neuroprotective | Reduced ROS levels | [Study 2] |
| Antibacterial | MIC = 15 µg/mL for S. aureus | [Study 3] |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the purino-pyrimidine core followed by functionalization. For example:
- Core assembly : Cyclocondensation of substituted pyrimidines with ethyl acetoacetate derivatives under reflux in anhydrous ethanol .
- Acetamide introduction : Coupling via nucleophilic substitution using chloroacetamide derivatives in dimethylformamide (DMF) at 80–90°C .
- Optimization : Reaction yields improve with controlled inert atmospheres (N₂/Ar) and catalysts like triethylamine. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., ethylphenyl at C9, methyl at N1) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to verify purity >95% .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 438.18) .
Q. What solvents are suitable for handling this compound in experimental setups?
Solubility data indicates:
- High solubility : DMSO, ethanol (up to 50 mg/mL at 25°C).
- Limited solubility : Water (<0.1 mg/mL), requiring sonication or co-solvents like PEG-400 for biological assays .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) to predict regioselectivity in substituent additions .
- Docking studies : Molecular dynamics simulations (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs) .
- SAR analysis : Machine learning (QSAR models) to correlate substituent effects (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Reproduce assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify confounding effects of rapid degradation .
- Orthogonal assays : Combine SPR (binding affinity) with cellular viability assays (MTT) to confirm target specificity .
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for efficient C–N coupling at lower temperatures .
- Byproduct analysis : LC-MS to identify impurities (e.g., deacetylated byproducts) and adjust purification protocols .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC labeling to track protein expression changes in treated cell lines .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related pathways) .
- Pharmacokinetics : Radiolabeled analogs (³H/¹⁴C) for in vivo distribution studies in rodent models .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
